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molecular formula C12H10INO B8610605 4-[(2-Iodophenoxy)methyl]pyridine

4-[(2-Iodophenoxy)methyl]pyridine

Cat. No. B8610605
M. Wt: 311.12 g/mol
InChI Key: AHSBHQIJGIGBTO-UHFFFAOYSA-N
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Patent
US08729264B2

Procedure details

4-Picolyl chloride hydrochloride (4.00 g, 24.4 mmol) was dissolved in acetone (55 mL), potassium carbonate (10.1 g, 73.2 mmol) and o-iodophenol (6.97 g, 31.7 mmol) were added, and the mixture was heated under reflux for 24 hr. The reaction mixture was concentrated under reduced pressure, ethyl acetate was added to the obtained crystals, and the mixture was suction-filtered. The filtrate was concentrated under reduced pressure, and the obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/2) to give the title compound (4.02 g, 53%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
6.97 g
Type
reactant
Reaction Step Two
Yield
53%

Identifiers

REACTION_CXSMILES
Cl.[N:2]1[CH:7]=[CH:6][C:5]([CH2:8]Cl)=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[I:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[OH:23]>CC(C)=O>[I:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[O:23][CH2:8][C:5]1[CH:6]=[CH:7][N:2]=[CH:3][CH:4]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
Cl.N1=CC=C(C=C1)CCl
Name
Quantity
55 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
10.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
6.97 g
Type
reactant
Smiles
IC1=C(C=CC=C1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hr
Duration
24 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure, ethyl acetate
ADDITION
Type
ADDITION
Details
was added to the obtained crystals
FILTRATION
Type
FILTRATION
Details
the mixture was suction-filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/2)

Outcomes

Product
Name
Type
product
Smiles
IC1=C(OCC2=CC=NC=C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 4.02 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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